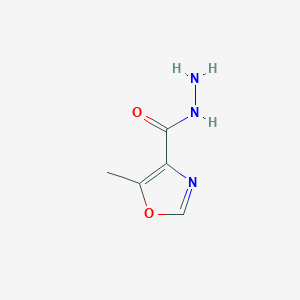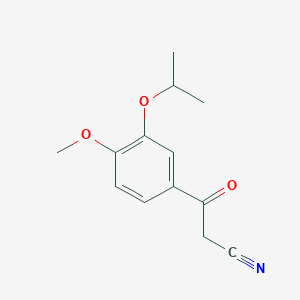
3-(4-Methoxy-3-propan-2-yloxyphenyl)-3-oxopropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methoxy-3-propan-2-yloxyphenyl)-3-oxopropanenitrile is a chemical compound that is of great interest in scientific research due to its potential applications in various fields. This compound is also known as MPOP and has a molecular weight of 277.33 g/mol. MPOP is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform.
Mécanisme D'action
MPOP exerts its anti-inflammatory effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. By inhibiting the activity of COX-2, MPOP reduces the production of prostaglandins, thereby reducing inflammation.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, MPOP has also been shown to have other biochemical and physiological effects. MPOP has been found to inhibit the growth of cancer cells in vitro, making it a potential candidate for the development of new cancer treatments. MPOP has also been shown to have antioxidant properties, which may help to protect against oxidative stress and related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MPOP in lab experiments is that it is relatively easy to synthesize and purify. MPOP is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, one limitation of using MPOP is that it can be toxic at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on MPOP. One area of research is the development of new drugs based on the structure of MPOP. Another area of research is the investigation of the mechanism of action of MPOP, which may help to identify new targets for drug development. Additionally, research on the toxicity of MPOP and its effects on the environment may also be of interest.
Méthodes De Synthèse
The synthesis of MPOP can be achieved through various methods. One of the most commonly used methods involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 2-bromo-1-propanol in the presence of potassium carbonate. The resulting product is then reacted with ethyl cyanoacetate in the presence of sodium ethoxide to yield MPOP.
Applications De Recherche Scientifique
MPOP has been found to have various applications in scientific research. One of the most significant applications is in the field of medicinal chemistry. MPOP has been shown to exhibit anti-inflammatory properties, making it a potential candidate for the development of new drugs to treat inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
Numéro CAS |
179327-31-2 |
|---|---|
Nom du produit |
3-(4-Methoxy-3-propan-2-yloxyphenyl)-3-oxopropanenitrile |
Formule moléculaire |
C13H15NO3 |
Poids moléculaire |
233.26 g/mol |
Nom IUPAC |
3-(4-methoxy-3-propan-2-yloxyphenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C13H15NO3/c1-9(2)17-13-8-10(11(15)6-7-14)4-5-12(13)16-3/h4-5,8-9H,6H2,1-3H3 |
Clé InChI |
VAGYUPLHSHLGIE-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(C=CC(=C1)C(=O)CC#N)OC |
SMILES canonique |
CC(C)OC1=C(C=CC(=C1)C(=O)CC#N)OC |
Synonymes |
BENZENEPROPANENITRILE, 4-METHOXY-3-(1-METHYLETHOXY)-B-OXO- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



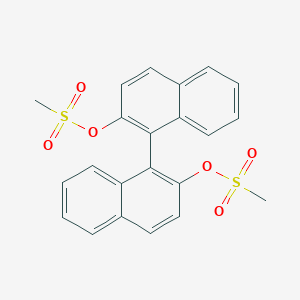
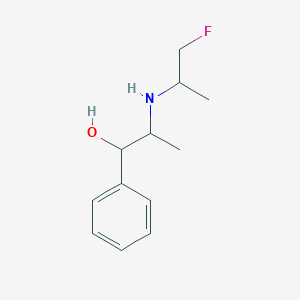
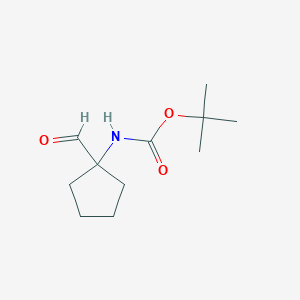
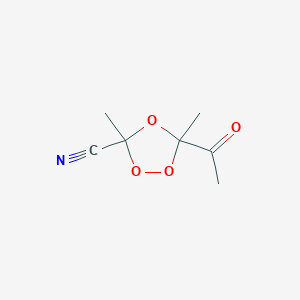
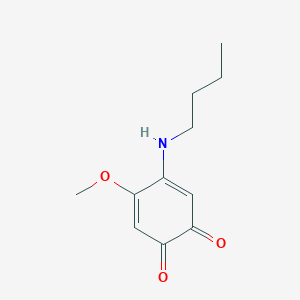
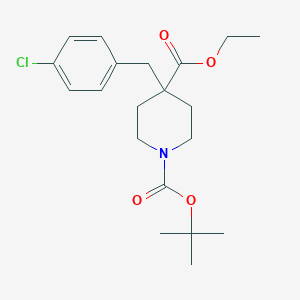
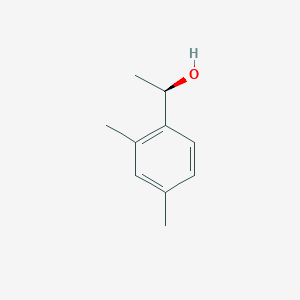
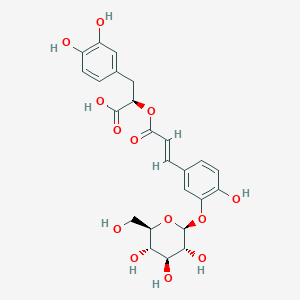
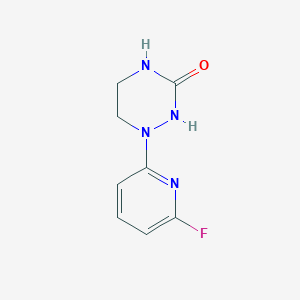
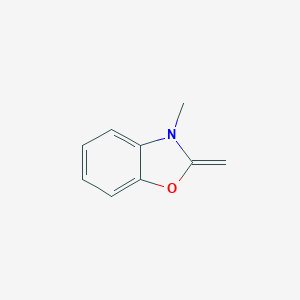
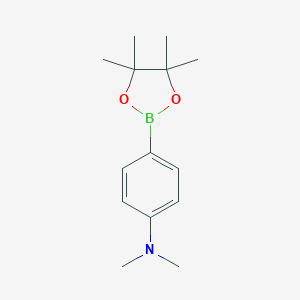
![Ethanone, 1-[2-(2-methyl-1-propenyl)cyclopropyl]-, cis-(9CI)](/img/structure/B65532.png)
![5-Ethoxy-2-[(5-ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)disulfanyl]-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B65534.png)
